Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)-
Description
CAS No.: 80-19-3 Molecular Formula: C₉H₁₄N₂O₃S Molecular Weight: 230.280 g/mol InChI Key: FTKHOHJWUYHTPW-UHFFFAOYSA-N LogP: 0.882
This benzenesulfonamide derivative features a sulfonamide core substituted with amino (-NH₂) and hydroxyl (-OH) groups at the 3- and 4-positions of the benzene ring, respectively. The isopropyl group (-N-(1-methylethyl)) attached to the sulfonamide nitrogen distinguishes it from simpler analogs. It is listed on Canada’s Non-domestic Substances List (NDSL), subjecting its manufacture or import to regulatory notification under the New Substances Notification Regulations .
Analytically, it is separable via reverse-phase (RP) HPLC using a Newcrom R1 column, which minimizes silanol activity and enhances resolution for polar compounds. This method is adaptable for MS-compatible applications by substituting phosphoric acid with formic acid .
Properties
CAS No. |
80-19-3 |
|---|---|
Molecular Formula |
C9H14N2O3S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
3-amino-4-hydroxy-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-6(2)11-15(13,14)7-3-4-9(12)8(10)5-7/h3-6,11-12H,10H2,1-2H3 |
InChI Key |
FTKHOHJWUYHTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Amino-Hydroxy Aromatic Precursors
The primary synthetic step involves reacting benzenesulfonyl chloride with an aromatic amine bearing 3-amino and 4-hydroxy substituents. The reaction proceeds under controlled alkaline conditions to neutralize the hydrochloric acid generated and to promote nucleophilic attack on the sulfonyl chloride.
| Parameter | Range/Value |
|---|---|
| Solvent | Protic or aprotic solvents (e.g., toluene, methanol, ethanol, dioxane) |
| Base | Sodium carbonate, sodium bicarbonate, triethylamine, or inorganic bases like sodium hydroxide |
| Temperature | Room temperature to reflux (20–100 °C) |
| Reaction time | 6–24 hours |
| Molar ratios | 1 equiv. benzenesulfonyl chloride : 1 equiv. aromatic amine : base in excess |
The reaction mixture is typically stirred until completion is confirmed by thin-layer chromatography (TLC). After reaction, the mixture is cooled, and the product is isolated by filtration or extraction, followed by washing to remove residual reagents and byproducts.
Amination with Isopropylamine
To introduce the N-(1-methylethyl) substituent, the sulfonylated intermediate is reacted with isopropylamine. This step can be performed either by direct amination or by displacement of a leaving group on the sulfonylated aromatic ring.
- Isopropylamine may be used in excess, sometimes serving as both reagent and solvent.
- The reaction is carried out in the presence of auxiliary solvents such as toluene, methanol, or acetonitrile to improve solubility and reaction kinetics.
- Alkaline conditions are maintained to facilitate nucleophilic substitution.
- Reaction temperatures range from ambient to reflux conditions depending on substrate reactivity.
- Post-reaction work-up involves aqueous washing, pH adjustment, phase separation, and purification.
Reduction of Nitro Intermediates
In some synthetic routes, nitro-substituted benzenesulfonamide intermediates are reduced to the corresponding amino derivatives.
- Catalytic hydrogenation using palladium on carbon (Pd/C) under elevated pressure (up to 50 bar) and moderate temperatures (50–100 °C).
- Chemical reduction using zinc in acetic acid at 60 °C.
- Flow chemistry techniques using H-Cube Pro reactors for efficient and controlled hydrogenation.
These methods afford high conversion rates and selectivity towards the amino group without affecting other sensitive functionalities such as hydroxyl groups.
Purification Techniques
Purification of the final product is critical to achieve high purity (>97%) required for pharmaceutical applications.
- Chromatographic separation using optimized mobile phases (e.g., methanol/acetonitrile mixtures) under isocratic conditions.
- Lyophilization (freeze-drying) to obtain dry solid products with minimal impurities.
- Crystallization from suitable solvents such as toluene or alcohols to improve purity and yield.
- Washing with water or aqueous solutions to remove residual salts and reagents.
Summary of Representative Synthesis Protocol
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride + 3-amino-4-hydroxyaniline, base (Na2CO3), solvent (toluene), reflux 12–24 h | Formation of sulfonamide intermediate |
| Amination | Sulfonamide intermediate + isopropylamine, solvent (toluene), room temp to reflux, 6–18 h | N-(1-methylethyl) substitution on sulfonamide nitrogen |
| Reduction (if nitro present) | Pd/C catalyst, H2 gas, 50 bar, 50 °C or Zn/AcOH, 60 °C | Conversion of nitro to amino group |
| Purification | Chromatography, lyophilization, crystallization | Pure benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- |
Research Results and Analysis
- The synthetic methods described yield benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- with high purity and acceptable yields suitable for medicinal chemistry applications.
- Controlled temperature and pressure conditions during reduction steps optimize amino group formation and minimize side reactions.
- Use of alkaline conditions and appropriate solvents enhances reaction rates and product isolation efficiency.
- Structural modifications and analog synthesis, such as introduction of substituents on the aromatic ring or variation of the N-substituent, have been explored to improve biological activity and selectivity.
- Analytical techniques including NMR, chromatography, and mass spectrometry confirm product structure and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary analytical applications of benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- is in the separation and analysis using HPLC techniques. The compound can be effectively analyzed using a reverse-phase HPLC method employing a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is substituted with formic acid. This method is scalable and can be utilized for isolating impurities in preparative separations as well as pharmacokinetic studies .
Medicinal Chemistry Applications
Benzenesulfonamide derivatives have been extensively studied for their potential therapeutic effects. The compound has shown promise in the following areas:
Inhibition of Lipoxygenases
Research indicates that benzenesulfonamide derivatives exhibit significant inhibitory activity against lipoxygenases (LOX), which are enzymes implicated in various diseases, including cancer and inflammatory disorders. Specifically, compounds derived from this scaffold have displayed nanomolar potency against 12-lipoxygenase while maintaining selectivity over related enzymes .
Antiplatelet Activity
Studies have demonstrated that certain derivatives of benzenesulfonamide can inhibit platelet aggregation and calcium mobilization in human platelets. This suggests potential applications in treating thrombotic disorders .
Case Study 1: Pharmacokinetics
A study conducted on the pharmacokinetic properties of benzenesulfonamide derivatives revealed their absorption, distribution, metabolism, and excretion (ADME) characteristics. The results indicated favorable ADME profiles for several synthesized analogs, suggesting their viability as drug candidates .
Case Study 2: Synthesis Optimization
A series of synthetic routes were explored to enhance the yield and efficiency of benzenesulfonamide derivatives. The use of reductive amination techniques allowed for the successful synthesis of various analogs with improved biological activity. These methods included employing sodium triacetoxyborohydride under mild conditions to facilitate the formation of desired products .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Analytical Chemistry | HPLC method for separation and analysis; scalable for preparative separations |
| Medicinal Chemistry | Inhibition of lipoxygenases; potential treatment for cancer and inflammatory diseases |
| Antiplatelet Activity | Inhibition of platelet aggregation; implications for thrombotic disorder treatments |
| Pharmacokinetics | Favorable ADME profiles observed in synthesized analogs |
| Synthesis Optimization | Enhanced yields through optimized synthetic routes |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells and is overexpressed in hypoxic tumor cells. By inhibiting CA IX, the compound can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs vary in substituents and functional groups, impacting properties like solubility, acidity, and biological activity. Key comparisons include:
*Estimated based on structural analogs; experimental values may vary.
- Hydrophilicity: The target compound’s LogP (0.882) reflects moderate lipophilicity, intermediate between the hydrophilic 3-amino-4-hydroxybenzenesulphonic acid (LogP ~-1.0) and the more hydrophobic 4-methyl-N-(1-phenylethyl) derivative (LogP ~3.0).
- Acidity: The hydroxyl and sulfonamide groups confer acidity, but the absence of a sulfonic acid group (as in 98-37-3) reduces its overall acidity .
Analytical Method Comparisons
- HPLC: The target compound is analyzed using a Newcrom R1 column, which offers low silanol activity and improved resolution for polar sulfonamides . In contrast, traditional C18 columns may exhibit peak tailing due to silanol interactions.
- GC-MS: While GC-MS is used for volatile sulfonamide derivatives (e.g., methyl esters in ), the target compound’s polarity necessitates derivatization for similar analyses .
Biological Activity
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- (CAS No. 80-19-3), is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and antioxidant effects, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of benzenesulfonamide derivatives typically includes a sulfonamide group attached to a benzene ring, which may be substituted with various functional groups. The specific structure of 3-amino-4-hydroxy-N-(1-methylethyl)- enhances its pharmacological properties.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that benzenesulfonamide derivatives exhibit significant anti-inflammatory properties. In a study evaluating various compounds, it was found that certain derivatives inhibited carrageenan-induced rat paw edema by 94.69%, 89.66%, and 87.83% at different time points . This suggests a strong potential for these compounds in treating inflammatory conditions.
2. Antimicrobial Activity
Benzenesulfonamide derivatives have also demonstrated notable antimicrobial activity against various pathogens. For instance, compound 4d showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while 4h had an MIC of 6.63 mg/mL against S. aureus . The following table summarizes the antimicrobial activity of selected derivatives:
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
| 4e | C. albicans | 6.63 |
| 4f | B. subtilis | 6.63 |
These findings indicate the potential of benzenesulfonamide derivatives in developing new antimicrobial agents.
3. Antioxidant Activity
The antioxidant properties of benzenesulfonamide derivatives have been evaluated in comparison to Vitamin C, with compound 4e showing an IC50 value of 0.3287 mg/mL compared to Vitamin C's IC50 of 0.2090 mg/mL . This suggests that some derivatives possess comparable antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
Case Studies
A variety of studies have investigated the biological activities of benzenesulfonamide derivatives:
- Study on Synthesis and Biological Evaluation: A study synthesized several new benzenesulfonamide derivatives and evaluated their biological activities, demonstrating promising results in anti-inflammatory and antimicrobial assays .
- Mechanistic Studies: Investigations into the mechanisms of action revealed that these compounds may inhibit specific enzymes involved in inflammatory pathways, contributing to their anti-inflammatory effects .
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)-, and how are intermediates validated?
Answer:
The synthesis typically involves sequential functionalization of the benzene ring:
Sulfonation : Introduce the sulfonamide group via reaction with chlorosulfonic acid, followed by amine coupling (e.g., using isopropylamine) .
Hydroxylation and Amination : Electrophilic substitution or catalytic hydroxylation at the 4-position, with nitro reduction or diazonium salt reactions for amino group introduction .
Intermediate Validation:
- NMR Spectroscopy : Confirm regioselectivity (e.g., H NMR for aromatic proton splitting patterns).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]).
- Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N, S ratios) .
Basic: Which analytical techniques are optimal for purity assessment and structural confirmation?
Answer:
Purity Assessment:
- Reverse-Phase HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA). Retention time and peak symmetry indicate purity (e.g., method adapted from ).
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization.
Structural Confirmation:
- FT-IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm, hydroxyl O-H at ~3200 cm) .
- X-Ray Diffraction (Single-Crystal) : Resolve ambiguities in stereochemistry (see Advanced FAQ 3 ) .
Advanced: How can X-ray crystallography resolve discrepancies in molecular geometry and non-covalent interactions?
Answer:
Methodology:
Data Collection : Use a diffractometer (Mo Kα radiation) to collect intensity data.
Structure Solution : Employ SHELXT (charge flipping) or SHELXD (dual-space methods) for phase determination .
Refinement : Refine with SHELXL , applying restraints for disordered isopropyl groups and hydrogen-bonding networks (e.g., O-H···N interactions) .
Visualization : Generate ORTEP diagrams (ORTEP-3 ) to highlight thermal ellipsoids and intermolecular interactions .
Example Application:
A study on a related sulfonamide revealed a twisted conformation between the benzene ring and sulfonamide group, stabilized by intramolecular H-bonds .
Advanced: How to address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
Experimental Design:
- Comparative Assays : Test the compound under standardized conditions (e.g., pH 7.4 buffer, 37°C) against isoforms of carbonic anhydrase or kinase targets .
- Control Groups : Include structurally analogous compounds (e.g., 4-methyl or nitro-substituted derivatives) to isolate substituent effects .
Data Interpretation:
- Dose-Response Curves : Calculate IC values and compare with literature data.
- Molecular Dynamics (MD) Simulations : Identify binding pocket flexibility or solvent accessibility differences .
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., carbonic anhydrase IX)?
Answer:
Workflow:
Docking Studies : Use AutoDock Vina to model ligand-receptor interactions, focusing on the sulfonamide-Zn coordination in carbonic anhydrase .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.
Free-Energy Perturbation (FEP) : Quantify binding affinity changes due to isopropyl or hydroxyl modifications .
Case Study:
A nitro-substituted analog showed enhanced selectivity for tumor-associated CA IX due to hydrophobic pocket compatibility .
Advanced: How to optimize crystallization conditions for challenging polymorphs?
Answer:
Strategies:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol/water) mixtures.
- Temperature Gradients : Slow cooling from 60°C to 4°C to promote nucleation.
- Additives : Use ionic liquids (e.g., [BMIM][BF]) to stabilize specific H-bonding networks .
Documentation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
